Product packaging for 1-Pentanol, 4-methyl-2-methylene-(Cat. No.:)

1-Pentanol, 4-methyl-2-methylene-

Cat. No.: B11947035
M. Wt: 114.19 g/mol
InChI Key: BCCGLFNYAVNCOM-UHFFFAOYSA-N
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Description

Nomenclature and Structural Representation in Academic Contexts

The systematic naming of organic compounds is crucial for unambiguous communication in scientific discourse. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the compound is named 4-methyl-2-methylidenepentan-1-ol . This name is derived by identifying the longest carbon chain containing the principal functional group (the hydroxyl group), which is a five-carbon chain (pentane). The "-ol" suffix signifies the alcohol, and its position on the first carbon is denoted by "-1-ol". A double bond between the second and a methylene (B1212753) carbon is indicated by "2-methylene," and a methyl group is located on the fourth carbon, hence "4-methyl-".

The structural representation of this molecule is key to understanding its chemical nature. It is an allylic alcohol, characterized by a hydroxyl group attached to an sp³-hybridized carbon adjacent to a carbon-carbon double bond. The presence of an isobutyl group at the 4-position introduces steric bulk, which can influence the molecule's reactivity.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 4-methyl-2-methylidenepentan-1-ol
Molecular Formula C₇H₁₄O
PubChem CID 545223 nih.gov
Synonyms 1-Pentanol, 4-methyl-2-methylene-

Significance of Investigating Branched Alkenols in Chemical Research

Branched alkenols, as a class of organic compounds, are of considerable interest in various fields of chemical research. Their structural features, including the presence of both a hydroxyl group and a carbon-carbon double bond, make them versatile building blocks in organic synthesis.

The position of the branching and the double bond can significantly influence the molecule's physical and chemical properties. For instance, branched-chain alcohols are known to have different boiling points and solubility profiles compared to their straight-chain counterparts. In the context of materials science, the incorporation of branched structures can affect the properties of polymers.

Furthermore, allylic alcohols are important intermediates in the synthesis of a wide range of products, including pharmaceuticals, fragrances, and agrochemicals. The double bond can undergo various transformations, such as epoxidation, dihydroxylation, and metathesis, while the hydroxyl group can be oxidized or used for esterification and etherification. The study of less common isomers like 1-Pentanol, 4-methyl-2-methylene- could therefore lead to the discovery of novel reaction pathways and the synthesis of new molecules with unique properties.

Research Gaps and Opportunities in the Study of 1-Pentanol, 4-methyl-2-methylene-

The current state of knowledge on 1-Pentanol, 4-methyl-2-methylene- is characterized by a significant information void. This presents a number of research opportunities for the scientific community.

Key Research Gaps:

Synthesis and Characterization: There is no established and reported synthetic route for 1-Pentanol, 4-methyl-2-methylene-. Developing a viable synthesis would be the first step towards a thorough investigation of its properties. Subsequent characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy would be essential to confirm its structure and purity.

Physicochemical Properties: Fundamental physical and chemical properties, including boiling point, melting point, density, and solubility, have not been experimentally determined. This data is crucial for any potential application.

Reactivity Studies: The unique structural features of this molecule, namely the neopentyl-like steric hindrance near the allylic system, could lead to interesting and potentially selective reactivity. Investigating its behavior in common organic reactions would be a fruitful area of research.

Potential Applications: Without basic data on its properties and reactivity, the potential applications of 1-Pentanol, 4-methyl-2-methylene- remain entirely speculative. Research could explore its utility as a monomer, a fragrance component, or a synthon for more complex molecules.

The study of this seemingly simple yet uncharacterized molecule offers a chance to expand the fundamental knowledge of organic chemistry and potentially uncover new applications for branched alkenols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O B11947035 1-Pentanol, 4-methyl-2-methylene-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

4-methyl-2-methylidenepentan-1-ol

InChI

InChI=1S/C7H14O/c1-6(2)4-7(3)5-8/h6,8H,3-5H2,1-2H3

InChI Key

BCCGLFNYAVNCOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=C)CO

Origin of Product

United States

Occurrence and Biogenic Pathways of 1 Pentanol, 4 Methyl 2 Methylene

Detection in Natural Products and Biomass

The primary documented natural source of 1-Pentanol, 4-methyl-2-methylene- is the bamboo species Bambusa vulgaris. Its presence has been confirmed through chemical analysis of fresh bamboo samples.

A 2020 study investigating the chemical composition of Bambusa vulgaris identified 1-Pentanol, 4-methyl-2-methylene- as one of the organic compounds present in fresh samples of this bamboo species. cambridgenigeriapub.com This finding is significant as it adds to the complex chemical makeup of this widely utilized plant.

The identification of 1-Pentanol, 4-methyl-2-methylene- in Bambusa vulgaris involved a specific analytical process. Fresh and environmentally exposed bamboo samples were first prepared by being ground into a powder. This powder was then dissolved in a solution referred to as "N-ezane solution" to extract the organic compounds. cambridgenigeriapub.com

Following the extraction, the resulting solution was injected into a Mass Selective Detector (MSD) scan machine for analysis. cambridgenigeriapub.com This type of instrumentation is characteristic of Gas Chromatography-Mass Spectrometry (GC-MS), a common and powerful technique for separating and identifying volatile and semi-volatile organic compounds in complex mixtures. The process involves vaporizing the sample, separating its components in a gas chromatograph, and then detecting and identifying the individual compounds with a mass spectrometer.

While the exact composition of the "N-ezane solution" is not specified, it likely refers to a non-polar solvent, such as n-hexane, which is commonly used for extracting lipophilic compounds like alcohols from plant matrices.

The study that detected 1-Pentanol, 4-methyl-2-methylene- also conducted a comparative analysis between fresh bamboo and bamboo that had been exposed to rainfall for nine months. The research revealed a notable difference in the chemical profiles of the two samples. cambridgenigeriapub.com

Significantly, 1-Pentanol, 4-methyl-2-methylene- was detected in the fresh bamboo samples but was absent in the samples exposed to the environment. This suggests that the compound may be susceptible to degradation or leaching when subjected to environmental conditions such as rainfall. cambridgenigeriapub.com

The following table provides a comparative overview of some of the chemical compounds identified in fresh versus exposed Bambusa vulgaris, highlighting the unique presence of 1-Pentanol, 4-methyl-2-methylene- in the fresh sample.

CompoundFresh Bambusa vulgarisExposed Bambusa vulgaris
1-Pentanol, 4-methyl-2-methylene-PresentAbsent
Phenol, 2,6-dimethoxy-PresentAbsent
Benzofuran, 2,3-dihydro-PresentAbsent
5-HydroxymethylfurfuralPresentAbsent
4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenolPresentAbsent
n-Hexadecanoic acidAbsentPresent
Oleic AcidAbsentPresent
Octadecanoic acidAbsentPresent

1-Pentanol, 4-methyl-2-methylene- falls into the category of extractives. Extractives are non-structural components of the plant that can be removed with solvents. This group includes a wide variety of compounds such as fats, waxes, alkaloids, proteins, phenolics, simple sugars, pectins, mucilages, gums, resins, terpenes, starches, and tannins. The presence of 1-Pentanol, 4-methyl-2-methylene- contributes to the chemical diversity of these extractives in Bambusa vulgaris.

The precise biosynthetic pathway for 1-Pentanol, 4-methyl-2-methylene- has not been elucidated. However, based on its chemical structure, a plausible biogenic origin can be postulated through known plant metabolic pathways, particularly those responsible for the synthesis of branched-chain and unsaturated alcohols.

Many alcohols in plants are derived from the isoprenoid (or terpenoid) pathway. pnas.orgnih.gov This pathway produces a vast array of compounds from the basic five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). pnas.orgnih.gov The structure of 1-Pentanol, 4-methyl-2-methylene-, a C7 compound, suggests it could be a derivative of the isoprenoid pathway, potentially formed through modifications of a larger isoprenoid precursor or through an alternative biosynthetic route that utilizes intermediates from amino acid or fatty acid metabolism.

The biosynthesis of branched-chain alcohols is often linked to the catabolism of branched-chain amino acids like leucine, isoleucine, and valine. These amino acids can be converted to their corresponding acyl-CoA derivatives, which can then be reduced to aldehydes and subsequently to alcohols.

The formation of the methylene (B1212753) group (a carbon-carbon double bond) is a common enzymatic reaction in plant biochemistry, often catalyzed by desaturases. It is conceivable that a saturated precursor undergoes a desaturation step to yield the final structure of 1-Pentanol, 4-methyl-2-methylene-. Further research is needed to isolate the specific enzymes and intermediate compounds involved in the biosynthesis of this particular alcohol in Bambusa vulgaris.

At present, Bambusa vulgaris is the only documented natural source for the chemical compound 1-Pentanol, 4-methyl-2-methylene- based on available scientific literature. While related branched-chain alcohols are found in various plants and microorganisms, the specific combination of a seven-carbon skeleton with a methyl branch and a methylene group at the positions indicated appears to be unique to this species of bamboo.

Information Deficit Precludes Article Generation on 1-Pentanol, 4-methyl-2-methylene-

A comprehensive review of available scientific literature reveals a significant lack of specific information regarding the chemical compound 1-Pentanol, 4-methyl-2-methylene-. While data exists for related isomers, the explicit focus on this particular molecule, as requested, cannot be fulfilled due to the absence of research on its natural occurrence and biogenic pathways.

Initial database searches confirm the existence of 1-Pentanol, 4-methyl-2-methylene- (CID 545223) and provide its basic chemical formula (C7H14O). nih.gov However, there is a notable absence of detailed studies identifying this compound in any natural sources, such as plants, microorganisms, or insects. This lack of foundational data on its presence in nature makes any discussion of its biogenic origins purely speculative and scientifically unsubstantiated at this time.

In contrast, related isomers such as 4-methyl-1-pentanol (B72827) and 4-methyl-2-pentanol (B46003) are well-documented. For instance, 4-methyl-1-pentanol has been identified as a volatile component in various plants and is a known metabolite in yeast. thegoodscentscompany.comnih.govymdb.ca Research has also delved into the biosynthetic pathways of these related alcohols, often linking them to amino acid metabolism. nih.govnih.gov Specifically, engineered microbial pathways for the production of C6 branched-chain alcohols like 4-methyl-pentanol have been explored, highlighting the enzymatic steps and precursor molecules involved. researchgate.netresearchgate.net

However, the user's strict directive to focus solely on 1-Pentanol, 4-methyl-2-methylene- prevents the use of this information on its isomers. Extrapolating findings from one isomer to another without direct evidence would be scientifically unsound and would violate the core instructions of the request. The specific placement of the double bond at the 2-position in the target molecule implies a distinct biosynthetic route that cannot be assumed to be identical to that of its more saturated or differently structured relatives.

Formation Mechanisms of 1 Pentanol, 4 Methyl 2 Methylene in Thermochemical Processes

Generation During Catalytic Cracking of Bio-oils

Catalytic cracking is a process that utilizes a catalyst to break down large organic molecules into smaller ones at elevated temperatures. In the context of bio-oils, this process is crucial for converting viscous and oxygen-rich triglycerides and fatty acids into deoxygenated hydrocarbons within the gasoline, diesel, and jet fuel ranges.

Sunflower oil is a common feedstock for bio-oil production due to its high content of triglycerides. These triglycerides are esters composed of a glycerol (B35011) backbone attached to three fatty acid chains. The composition of these fatty acid chains in standard sunflower oil is typically dominated by linoleic acid (a polyunsaturated C18 acid) and oleic acid (a monounsaturated C18 acid), with smaller amounts of saturated fatty acids like palmitic and stearic acid. mdpi.com The presence of double bonds in the unsaturated fatty acids makes them reactive sites for cracking and isomerization reactions.

Table 1: Typical Fatty Acid Composition of High-Linoleic Sunflower Oil

Fatty Acid Carbon Chain Typical Percentage
Linoleic Acid C18:2 48-74%
Oleic Acid C18:1 14-40%
Palmitic Acid C16:0 4-9%

Note: The exact composition can vary with the sunflower cultivar and growing conditions.

Zeolite catalysts, particularly ZSM-5, are widely used for the catalytic cracking of bio-oils. acs.org ZSM-5 is favored for its strong acidity, shape-selective microporous structure, and high thermal stability. bloomtechz.com The acidic sites within the zeolite pores promote cracking, dehydration, decarboxylation, and decarbonylation reactions, which are essential for removing oxygen from the fatty acid chains. The shape-selective nature of ZSM-5 influences the size and structure of the product molecules, often favoring the formation of aromatic hydrocarbons and light olefins. researchgate.net

The operating conditions of the catalytic cracking process significantly impact the product distribution and the formation of specific compounds.

Reaction temperature is a critical parameter in catalytic cracking. Generally, higher temperatures (typically in the range of 400-550°C) lead to increased cracking activity, resulting in higher yields of gaseous products and lighter liquid hydrocarbons. acs.org While specific data for 1-Pentanol, 4-methyl-2-methylene- is unavailable, it is known that the yield of various oxygenated compounds and hydrocarbon classes is highly temperature-dependent. For instance, studies on the catalytic pyrolysis of various biomass feedstocks have shown that increasing the temperature can either increase or decrease the yield of specific alcohols and ketones, depending on the stability of the compounds and the competing reaction pathways. liu.senih.govnist.gov

Liquid Hourly Space Velocity (LHSV) is a measure of the volumetric flow rate of the liquid feed over the catalyst volume per hour. It is inversely related to the residence time of the reactants in the catalyst bed. A lower LHSV (longer residence time) generally leads to a higher degree of cracking and secondary reactions. liu.se Conversely, a higher LHSV (shorter residence time) may result in incomplete conversion of the feedstock. The choice of LHSV is a trade-off between achieving high conversion and preventing excessive cracking to less desirable light gases and coke formation, which deactivates the catalyst. nist.gov The formation of a specific alkenol would be highly sensitive to the residence time, as it could be an intermediate product that is consumed in subsequent reactions at longer residence times.

The formation of alcohols, including unsaturated alcohols (alkenols), from the catalytic cracking of triglycerides and fatty acids is a complex process involving multiple reaction pathways. While a specific mechanism for 1-Pentanol, 4-methyl-2-methylene- has not been described, general mechanisms for the decomposition of fatty acids can be considered.

The initial step in the catalytic cracking of triglycerides is the cleavage of the ester bonds to form glycerol and free fatty acids. google.com The fatty acids then undergo a series of reactions on the acid sites of the catalyst. These can include:

Decarboxylation/Decarbonylation: Removal of the carboxyl group as CO2 or CO, leading to the formation of alkanes and alkenes.

Cracking: Scission of the C-C bonds in the fatty acid chain, producing shorter-chain hydrocarbons.

Isomerization: Rearrangement of the carbon skeleton, leading to branched hydrocarbons.

Cyclization and Aromatization: Formation of cyclic and aromatic compounds, particularly favored by ZSM-5.

The formation of an alcohol like 1-Pentanol, 4-methyl-2-methylene- would likely involve a series of cracking, isomerization, and hydration/hydrogenation steps. A plausible, though entirely hypothetical, pathway could involve the cracking of a C18 fatty acid into smaller fragments. A fragment of suitable size could then undergo isomerization to form the branched carbon skeleton. The formation of the alcohol functional group and the double bond would require specific reaction conditions that favor partial hydrogenation and dehydration reactions. However, without experimental evidence, this remains speculative. The bio-oil produced from catalytic cracking is a complex mixture, and the identification of every minor component is a significant analytical challenge. mdpi.com

Reaction Mechanisms Involved in Alkenol Formation from Triglycerides and Fatty Acids

Free Radical Pathways in Non-catalytic Cracking

During the initial stages of non-catalytic cracking, or pyrolysis, the high temperatures lead to the homolytic cleavage of chemical bonds within the primary components of biomass—cellulose (B213188), hemicellulose, and lignin. This process generates a variety of highly reactive free radicals. The formation of 1-Pentanol, 4-methyl-2-methylene- can be initiated by the fragmentation of larger oxygenated molecules derived from these biopolymers.

For instance, the decomposition of cellulose and hemicellulose yields smaller oxygenated fragments, including various aldehydes, ketones, and smaller alcohols. These molecules can undergo further reactions, including hydrogen abstraction, to form radical species. A plausible pathway for the formation of a C7 precursor could involve the reaction of smaller radicals. Subsequent β-scission, a common reaction for larger radicals, can lead to the formation of alkenes and smaller, more stable radicals.

The specific structure of 1-Pentanol, 4-methyl-2-methylene-, with its characteristic methylene (B1212753) group, suggests a formation route involving the recombination of smaller radical fragments or the rearrangement of a larger, unstable radical intermediate. The presence of a double bond at the second carbon position points towards dehydration or elimination reactions occurring after the initial carbon-carbon bond formations.

Oxygenated Component Breakdown and Hydrocarbon Formation

The thermochemical breakdown of biomass results in a complex mixture of oxygenated compounds, often referred to as bio-oil. This oil is a rich source of various chemical functionalities, including alcohols, phenols, ketones, aldehydes, and acids. ncsu.eduresearchgate.netmdpi.com The distribution of these compounds is highly dependent on the pyrolysis conditions, such as temperature, heating rate, and residence time. mdpi.com

The formation of 1-Pentanol, 4-methyl-2-methylene- is intrinsically linked to the fate of these primary oxygenated products. For example, ketones and aldehydes, which are abundant in pyrolysis oil, can undergo aldol (B89426) condensation reactions to form larger molecules. Subsequent dehydration and hydrogenation or hydrogenolysis reactions can then lead to the formation of unsaturated alcohols.

The initial breakdown of lignocellulosic biomass yields a variety of smaller molecules. Cellulose, a polymer of glucose, primarily decomposes to form levoglucosan, which can further break down into smaller oxygenates like hydroxyacetone (B41140) and glycolaldehyde. Hemicellulose, being a more complex heteropolymer, yields a wider range of products, including pentoses and hexoses that subsequently decompose. Lignin, with its aromatic structure, is the primary source of phenolic compounds in bio-oil. The interaction and secondary reactions of these various breakdown products are crucial for the formation of more complex molecules like 1-Pentanol, 4-methyl-2-methylene-.

Isomerization and Rearrangement Reactions during Cracking

Isomerization and rearrangement reactions are fundamental processes that occur during the cracking of hydrocarbons and oxygenates. rsc.orgrsc.org These reactions are often catalyzed by acidic sites on catalysts but can also occur thermally at high temperatures. In the context of forming 1-Pentanol, 4-methyl-2-methylene-, isomerization of other C7 alcohol isomers is a highly probable pathway.

Theoretical studies on the isomerization and decomposition of pentanol (B124592) radicals have shown that various isomers can interconvert through different transition states, with the reaction pathways being dependent on temperature and pressure. rsc.orgrsc.org At lower temperatures, isomerization to form other alkoxy radicals is favored, while at higher temperatures, decomposition via β-scission becomes more dominant. rsc.org

A potential precursor to 1-Pentanol, 4-methyl-2-methylene- could be a more stable, saturated C7 alcohol formed through the initial reactions. This precursor could then undergo a series of isomerization and dehydration steps to yield the final unsaturated product. For instance, a saturated branched-chain heptanol (B41253) could undergo skeletal rearrangement followed by the elimination of a water molecule to introduce the double bond at the desired position.

Product Stream Analysis and Distribution of Oxygenated Compounds

The analysis of product streams from biomass pyrolysis provides crucial insights into the formation of various compounds. Bio-oil is a complex mixture containing hundreds of different organic compounds. researchgate.net The distribution of these compounds, including the various classes of oxygenates, is a key area of research for understanding and optimizing thermochemical conversion processes.

While direct identification of 1-Pentanol, 4-methyl-2-methylene- in pyrolysis product streams is not widely reported, the presence of a wide range of C1-C7 alcohols, ketones, aldehydes, and furans has been documented. mdpi.com The relative abundance of these compounds varies significantly with the feedstock and pyrolysis conditions.

Table 1: Typical Distribution of Oxygenated Compounds in Bio-oil from Lignocellulosic Biomass

Compound ClassTypical Weight Percentage (%)Key Examples
Alcohols5 - 15Methanol, Ethanol, Propanol, Butanol
Phenols10 - 30Phenol, Guaiacol, Syringol, Catechol
Ketones5 - 15Acetone, Hydroxyacetone, Cyclopentanone
Aldehydes5 - 15Formaldehyde, Acetaldehyde, Furfural
Carboxylic Acids5 - 15Acetic Acid, Formic Acid, Propionic Acid
Furans1 - 5Furfural, 5-Hydroxymethylfurfural
Sugars5 - 20Levoglucosan, Cellobiosan

Note: The distribution is approximate and can vary significantly based on biomass type and process conditions.

The presence of various C5 and C6 alcohols and ketones in the product stream supports the plausibility of their involvement in reactions leading to the formation of C7 compounds like 1-Pentanol, 4-methyl-2-methylene-.

Other Pyrolytic or Thermolytic Conditions Leading to Formation

Beyond conventional non-catalytic pyrolysis, other thermolytic conditions can influence the formation of specific unsaturated alcohols. Catalytic pyrolysis, for instance, utilizes catalysts to direct reaction pathways towards desired products. The use of zeolites like HZSM-5 can promote cracking and isomerization reactions, potentially altering the yield and distribution of C7 alcohols.

Hydropyrolysis, which involves pyrolysis in a hydrogen-rich atmosphere, can lead to the hydrogenation of unsaturated intermediates, potentially decreasing the yield of 1-Pentanol, 4-methyl-2-methylene- in favor of its saturated counterpart, 4-methyl-1-pentanol (B72827). Conversely, conditions that favor dehydration reactions would promote the formation of unsaturated alcohols.

Theoretical Modeling of Reaction Pathways in Thermochemical Conversion

Research on the isomerization and decomposition of pentanol radicals has mapped out the potential energy surfaces for various reaction pathways. rsc.orgrsc.org These studies calculate the energy barriers for different reactions, allowing for the prediction of the most likely formation routes under different temperature and pressure regimes. Such models can be extended to investigate the formation of larger alcohols like the target C7 compound.

A theoretical approach to understanding the formation of 1-Pentanol, 4-methyl-2-methylene- would involve:

Identifying plausible precursor molecules from biomass pyrolysis.

Modeling the free radical reactions, including initiation, propagation, and termination steps.

Calculating the thermodynamics and kinetics of key isomerization and rearrangement reactions.

Determining the most energetically favorable pathway leading to the final product.

Theoretical and Computational Investigations of 1 Pentanol, 4 Methyl 2 Methylene

Computational Simulations of Reaction Pathways and Transition States

No computational simulations detailing the reaction pathways and transition states for reactions involving 1-Pentanol, 4-methyl-2-methylene- have been found in the scientific literature. Research in this area would be valuable for understanding its reactivity, for instance, in acid-catalyzed rearrangements, oxidation, or electrophilic additions to the double bond. acs.orgmdpi.comwikipedia.orglscollege.ac.in These studies typically employ computational methods to map out the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and transition states. Without such studies, it is not possible to present a data table of activation energies or transition state geometries.

Spectroscopic Property Prediction from First Principles

There is no published research on the first-principles prediction of spectroscopic properties (e.g., NMR, IR, Raman spectra) for 1-Pentanol, 4-methyl-2-methylene-. This type of computational work involves calculating the magnetic shielding tensors for NMR chemical shifts or the vibrational frequencies and intensities for IR and Raman spectra. Comparing such predicted spectra with experimental data is a powerful method for confirming molecular structure. Due to the lack of these computational studies, a data table comparing predicted and experimental spectroscopic data cannot be compiled.

Applications of 1 Pentanol, 4 Methyl 2 Methylene in Organic Synthesis

Potential as a Synthetic Building Block or Intermediate

The bifunctional nature of 1-Pentanol, 4-methyl-2-methylene-, possessing both a nucleophilic hydroxyl group and a reactive π-system, positions it as a versatile building block for the synthesis of more complex molecules. Its structural features can be strategically incorporated into target molecules, making it a valuable synthon.

The isobutyl group attached to the double bond can influence the steric and electronic properties of the molecule, which can be exploited in various synthetic strategies. For instance, in analogy with other 2-alkyl-2-propen-1-ols, it can serve as a precursor to a variety of organic structures. Cross-coupling reactions, for example, can be employed to form new carbon-carbon bonds at the vinylic position. researchgate.net

Furthermore, the primary alcohol functionality can be readily oxidized to an aldehyde or a carboxylic acid, providing entry into a different class of compounds while retaining the substituted alkene moiety for further transformations. sltchemicals.com The combination of these reactive sites allows for a modular approach to the synthesis of complex natural products and other target molecules.

Derivatization Reactions for Functional Group Transformation

The hydroxyl and alkene moieties in 1-Pentanol, 4-methyl-2-methylene- are amenable to a wide range of derivatization reactions, allowing for the selective transformation of its functional groups. These reactions are crucial for protecting the alcohol or alkene, or for converting them into other functionalities to facilitate subsequent synthetic steps.

Reactions at the Hydroxyl Group:

The primary alcohol can be converted into a variety of other functional groups. Standard transformations include:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst or a coupling agent to form esters.

Etherification: Williamson ether synthesis, involving deprotonation of the alcohol followed by reaction with an alkyl halide, can be used to form ethers.

Halogenation: Treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding alkyl chloride or bromide, respectively. nih.gov

Oxidation: Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) can oxidize the primary alcohol to an aldehyde, while stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) can lead to the corresponding carboxylic acid. sltchemicals.com

A summary of potential derivatization reactions at the hydroxyl group is presented in Table 1.

Reaction TypeReagent(s)Product Functional Group
EsterificationCarboxylic Acid, Acid CatalystEster
EtherificationNaH, Alkyl HalideEther
HalogenationSOCl₂, PyridineAlkyl Chloride
Oxidation (mild)PCCAldehyde
Oxidation (strong)KMnO₄Carboxylic Acid

Interactive Data Table 1: Potential Derivatization Reactions of the Hydroxyl Group

Reactions at the Alkene Moiety:

The exocyclic double bond is also a site for various chemical transformations:

Hydrogenation: Catalytic hydrogenation, typically using a palladium or platinum catalyst, would reduce the double bond to yield 4-methyl-2-pentanol (B46003).

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond would lead to a dihalogenated derivative.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would proceed according to Markovnikov's rule, with the hydrogen adding to the less substituted carbon of the double bond.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would form the corresponding epoxide.

Stereoselective Synthesis Approaches to Related Compounds

The structural framework of 1-Pentanol, 4-methyl-2-methylene- is related to various chiral molecules, and its synthesis or the synthesis of its derivatives can be approached with stereocontrol.

One common strategy for the stereoselective synthesis of allylic alcohols is the asymmetric reduction of the corresponding α,β-unsaturated ketone. While this would lead to a secondary alcohol, related stereoselective additions to aldehydes can generate chiral primary allylic alcohols.

Furthermore, the stereospecific cyclization of related epoxy alcohols can be a powerful tool for the synthesis of chiral cyclic ethers. For instance, the acid-catalyzed cyclization of enantiomerically enriched 2-methyl-5-(2-methyloxiran-2-yl)pentan-2-ol, a compound with a similar carbon skeleton, proceeds with high stereocontrol to yield (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol. mdpi.com This suggests that a similar strategy could be employed starting from a stereochemically defined precursor to 1-Pentanol, 4-methyl-2-methylene-.

Another approach involves the stereoselective synthesis of α-methylene-β-hydroxy esters and ketones, which are structurally related to our target compound. researchgate.net These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Catalytic Transformations Involving the Alkenol Moiety

The alkenol moiety of 1-Pentanol, 4-methyl-2-methylene- is a prime target for a variety of catalytic transformations, which can lead to a diverse array of valuable products.

Allylic Substitution and Cross-Coupling Reactions:

The hydroxyl group can be activated, for example by conversion to a leaving group such as a tosylate or by using a transition metal catalyst, to facilitate allylic substitution reactions. This allows for the introduction of a wide range of nucleophiles at the allylic position.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, could be employed to form new carbon-carbon bonds at the vinylic position. For example, cross-coupling reactions of 2-methyl-2-propen-1-ol with various boronic acids have been shown to produce aromatic-(2-methylallyl) derivatives. researchgate.net

Isomerization Reactions:

Transition metal catalysts, particularly those based on ruthenium, are known to catalyze the isomerization of allylic alcohols. organic-chemistry.org Depending on the catalyst and reaction conditions, 1-Pentanol, 4-methyl-2-methylene- could potentially be isomerized to the corresponding aldehyde or to a different isomeric alcohol. For example, palladium nanoparticles have been shown to catalyze the isomerization of 2-propen-1-ol to propanal in nonpolar solvents. sltchemicals.com

Hydrogenation and Transfer Hydrogenation:

As mentioned earlier, catalytic hydrogenation can be used to saturate the double bond. Additionally, transfer hydrogenation reactions, which use a hydrogen donor molecule in the presence of a catalyst, can also achieve this transformation, often with high selectivity.

A summary of potential catalytic transformations is provided in Table 2.

Reaction TypeCatalyst SystemPotential Product(s)
Allylic SubstitutionPd(0) catalyst, NucleophileAllylically substituted product
Suzuki CouplingPd(0) catalyst, Boronic AcidAryl- or vinyl-substituted product
IsomerizationRu or Pd catalystAldehyde or isomeric alcohol
HydrogenationPd/C, H₂4-methyl-2-pentanol

Interactive Data Table 2: Potential Catalytic Transformations

Environmental Occurrence and Degradation Research

Identification in Environmental Samples (e.g., soil, water, air)

Direct detection of 1-Pentanol, 4-methyl-2-methylene- in typical environmental samples such as soil, water, and air is not widely documented in publicly available scientific literature. However, its presence has been identified in specific natural and processed biological materials, suggesting potential pathways for its release into the environment.

Identification in Plant Matter

A study analyzing the chemical composition of fresh bamboo (Bambusa vulgaris) identified 1-Pentanol, 4-methyl-2-methylene- as one of the constituent chemical compounds. cambridgenigeriapub.com This finding is significant as it points to a natural, vegetative source of the compound. The breakdown of bamboo in natural environments could, therefore, lead to the release of this alcohol into the soil and potentially into water systems.

Formation during Bio-oil Processing

Research on the catalytic cracking of sunflower oil has also detected 1-Pentanol, 4-methyl-2-methylene- as a component in the resulting bio-oil. asabe.org This indicates that the compound can be formed during the thermal processing of biomass. Such processes are increasingly explored for biofuel production, suggesting a potential anthropogenic route for its introduction into the environment.

The following table summarizes the documented occurrences of 1-Pentanol, 4-methyl-2-methylene-.

Table 1: Documented Occurrences of 1-Pentanol, 4-methyl-2-methylene-
Sample Type Study Context Reference
Fresh Bamboo (Bambusa vulgaris) Chemical composition analysis cambridgenigeriapub.com
Bio-oil from Sunflower Oil Catalytic cracking products asabe.org

Mechanisms of Environmental Fate and Transport

Specific research detailing the environmental fate and transport mechanisms of 1-Pentanol, 4-methyl-2-methylene- is not available in the reviewed scientific literature. However, based on its chemical structure as a branched-chain allylic alcohol, some general predictions can be made. Its moderate water solubility would influence its partitioning between soil and water, while its volatility would determine its potential for atmospheric transport. The presence of a double bond and a hydroxyl group suggests it would be reactive in various environmental compartments.

Biotic Degradation Pathways

There is currently a lack of studies specifically investigating the biotic degradation pathways of 1-Pentanol, 4-methyl-2-methylene-. Generally, alcohols can be biodegraded by a wide range of microorganisms in the environment. The degradation would likely proceed through oxidation of the alcohol group. However, the branched nature and the presence of a double bond in 1-Pentanol, 4-methyl-2-methylene- may influence the rate and pathway of its biodegradation compared to simpler, saturated alcohols.

Abiotic Degradation Processes (e.g., photolysis, hydrolysis)

Detailed experimental data on the abiotic degradation of 1-Pentanol, 4-methyl-2-methylene- is scarce. As an allylic alcohol, it may be susceptible to oxidation and reactions with photochemically produced radicals in the atmosphere. nih.gov The double bond in its structure suggests it could undergo reactions such as ozonolysis. Hydrolysis is not expected to be a significant degradation pathway for this compound under typical environmental conditions.

Concluding Remarks and Future Research Perspectives

Summary of Current Knowledge on 1-Pentanol, 4-methyl-2-methylene-

1-Pentanol, 4-methyl-2-methylene- is an organic compound with the chemical formula C₇H₁₄O. merckmillipore.com Its structure, characterized by a five-carbon pentanol (B124592) backbone with a methyl group at the fourth position and a methylene (B1212753) group at the second position, suggests it is an unsaturated primary alcohol.

Table 1: Basic Information for 1-Pentanol, 4-methyl-2-methylene-

PropertyValue
IUPAC Name 4-methyl-2-methylidenepentan-1-ol
Molecular Formula C₇H₁₄O
PubChem CID 545223

Currently, detailed experimental data regarding its physicochemical properties, spectroscopic analysis, and reactivity are not extensively available in public databases or the broader scientific literature. Much of the available information is extrapolated from the study of its isomers, which have been more thoroughly investigated.

Unexplored Research Avenues and Methodological Challenges

The scarcity of specific data for 1-Pentanol, 4-methyl-2-methylene- presents a clear opportunity for foundational chemical research. Key unexplored avenues include:

Synthesis and Isolation: There is a need for the development and documentation of reliable synthetic routes to produce 1-Pentanol, 4-methyl-2-methylene- in a pure form. Methodological challenges may include preventing the isomerization of the double bond during synthesis and purification.

Spectroscopic Characterization: Comprehensive spectroscopic analysis, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is required to create a definitive analytical profile for the compound. This data is crucial for its unambiguous identification in future studies.

Physicochemical Properties: Fundamental properties such as boiling point, melting point, density, and solubility have not been experimentally determined. These values are essential for any potential application in chemical engineering and materials science.

Reactivity Studies: A systematic investigation of its reactivity, including its susceptibility to oxidation, reduction, and polymerization, would provide valuable insights into its chemical behavior.

Broader Implications for Chemical Engineering and Materials Science

While direct applications are yet to be established, the structural features of 1-Pentanol, 4-methyl-2-methylene- suggest potential relevance in several areas of chemical engineering and materials science. The presence of both a hydroxyl group and a reactive methylene group makes it a potentially versatile building block.

For instance, the hydroxyl group allows for esterification and etherification reactions, which are fundamental in the synthesis of a wide range of chemicals. The methylene group, an exocyclic double bond, could be a monomer for polymerization reactions, potentially leading to the development of novel polymers with unique properties. The branched structure, due to the methyl group, might also influence the physical properties of resulting materials, such as their glass transition temperature and solubility.

Potential for Novel Applications of the Compound

The unique combination of functional groups in 1-Pentanol, 4-methyl-2-methylene- opens the door to several hypothetical applications that warrant investigation:

Polymer Chemistry: As a monomer, it could be used to synthesize specialty polymers. The pendant hydroxyl groups in the resulting polymer could be further functionalized to create materials with tailored properties for applications such as coatings, adhesives, or drug delivery systems.

Fine Chemical Synthesis: It could serve as a precursor in the synthesis of more complex molecules for the fragrance, flavor, or pharmaceutical industries. The specific arrangement of the methyl and methylene groups could impart unique sensory or biological properties to its derivatives.

Solvent Properties: The balance of a polar alcohol group and a nonpolar hydrocarbon chain suggests it might have interesting solvent properties, although this would need to be evaluated against existing and more readily available solvents.

Q & A

Q. What experimental techniques are recommended for determining the three-dimensional structure of 4-methyl-2-methylene-1-pentanol?

Methodological Answer:

  • X-ray crystallography is the gold standard for resolving atomic positions in crystalline forms. For non-crystalline samples, Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 13C^{13}\text{C} and 1H^1\text{H} NMR) can identify functional groups and stereochemistry by analyzing coupling constants and splitting patterns .
  • 3D visualization tools (e.g., ball-and-stick models) and computational chemistry software (Gaussian, Avogadro) can predict bond angles, dihedral angles, and van der Waals surfaces using SMILES strings (e.g., C/C=C/C(C)CO for derivatives) or SDF/MOL files .

Q. How can thermodynamic properties like boiling point and vaporization enthalpy be measured for 4-methyl-2-methylene-1-pentanol?

Methodological Answer:

  • Boiling point (TboilT_{\text{boil}}) is determined using ebulliometry under controlled pressure (e.g., 40 kPa for alkanols) .
  • Enthalpy of vaporization (ΔvapH\Delta_{\text{vap}}H) is measured via calorimetry or derived from vapor-liquid equilibrium (VLE) data using the Clausius-Clapeyron equation. Comparative studies with similar alcohols (e.g., 1-pentanol) suggest values near 45–50 kJ/mol at standard conditions .

Q. What synthetic routes are available for producing 4-methyl-2-methylene-1-pentanol derivatives?

Methodological Answer:

  • Oxidation of primary alcohols : Use CrO3_3/H2_2SO4_4 to convert terminal alcohols to carboxylic acids (e.g., 1-pentanol to pentanoic acid) .
  • Grignard reactions : Alkyl halides reacted with ketones (e.g., methylmagnesium bromide + 4-methylpentan-2-one) followed by acid workup .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize biosynthesis of polyhydroxyalkanoate (PHA) copolymers using 4-methyl-2-methylene-1-pentanol?

Methodological Answer:

  • Central Composite Design (CCD) with variables like substrate concentration (0.01–0.11 wt%), agitation rate (116–284 rpm), and incubation time (44–124 h) is used to maximize PHA yield and 3-hydroxyvalerate (3HV) content.
  • ANOVA analysis evaluates model adequacy (R2>0.9R^2 > 0.9, p-value < 0.05), and 3D surface plots identify optimal conditions. For example, M. haematophila UMTKB-2 achieved 75% 3HV at 0.06 wt% substrate and 200 rpm .

Q. What computational methods resolve discrepancies in kinetic parameters for oxidation pathways of branched pentanol isomers?

Methodological Answer:

  • High-level quantum mechanics (e.g., CBS-QB3) calculates bond dissociation energies (BDEs) and transition states for radical decomposition.
  • Jet-stirred reactor (JSR) experiments at 10 atm and 530–1220 K validate species profiles (e.g., CO, CH2_2O) against kinetic models. Discrepancies in laminar flame speeds (e.g., 1-pentanol vs. 2-methyl-1-butanol) are resolved by adjusting H-atom abstraction rates in CHEMKIN-Pro simulations .

Q. How do ion-exchange resins influence the dehydration of 4-methyl-2-methylene-1-pentanol to ethers?

Methodological Answer:

  • Acidic ion-exchange resins (e.g., Amberlyst-35) catalyze etherification at 403–443 K. Reaction equilibria are monitored via gas chromatography (GC) to quantify di-n-pentyl ether (DNPE) yield.
  • Activity coefficients (NRTL model) and thermodynamic consistency tests (Redlich-Kister) confirm liquid-phase non-ideality. For 1-pentanol, DNPE selectivity exceeds 90% at 413 K with resin stability up to 100 hours .

Data Contradiction Analysis

Q. Why do experimental and simulated vapor-liquid equilibria (VLE) for pentanol isomers diverge at high temperatures?

Critical Evaluation:

  • Force field parameterization (e.g., TAMie) may inadequately represent hydrogen bonding at T/Tc>0.96T/T_c > 0.96. For 1-pentanol, simulated critical temperatures (TcT_c) differ from experimental values by ~5 K due to finite-size effects in molecular dynamics .
  • Recommendation : Correct simulations with Widom particle insertion for chemical potential or use SAFT-VR EoS to model association parameters .

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